BenchChemオンラインストアへようこそ!

OP-1074

Tamoxifen-resistant breast cancer Xenograft model In vivo efficacy

OP-1074 is a small-molecule benzopyran derivative that functions as a pure antiestrogen and a selective estrogen receptor degrader (PA-SERD), specifically targeting both ERα and ERβ. It is characterized by a stereospecific (3R)-methylpyrrolidine side chain essential for its unique mechanism of action.

Molecular Formula C29H31NO4
Molecular Weight 457.6 g/mol
Cat. No. B3027972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOP-1074
Molecular FormulaC29H31NO4
Molecular Weight457.6 g/mol
Structural Identifiers
SMILESCC1CCN(C1)CCOC2=CC=C(C=C2)C3C(=C(C4=C(O3)C=C(C=C4)O)C)C5=CC=C(C=C5)O
InChIInChI=1S/C29H31NO4/c1-19-13-14-30(18-19)15-16-33-25-10-5-22(6-11-25)29-28(21-3-7-23(31)8-4-21)20(2)26-12-9-24(32)17-27(26)34-29/h3-12,17,19,29,31-32H,13-16,18H2,1-2H3/t19-,29+/m1/s1
InChIKeyKDVXAPCZVZMPMU-XBBWARJSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OP-1074: Pure Antiestrogen and Selective Estrogen Receptor Degrader (PA-SERD) for Endocrine-Resistant Breast Cancer Research


OP-1074 is a small-molecule benzopyran derivative that functions as a pure antiestrogen and a selective estrogen receptor degrader (PA-SERD), specifically targeting both ERα and ERβ [1]. It is characterized by a stereospecific (3R)-methylpyrrolidine side chain essential for its unique mechanism of action [2]. The compound is currently in preclinical development for the treatment of tamoxifen-resistant breast cancer [1].

Why OP-1074 Cannot Be Substituted by Generic SERMs or SERDs in Preclinical Studies


Generic substitution of OP-1074 with tamoxifen (a SERM) or fulvestrant (a SERD) is scientifically unsound due to fundamental differences in their mechanism of action and efficacy in resistant models. Tamoxifen's partial agonist activity in the uterus and other tissues is implicated in the development of endocrine resistance [1], whereas OP-1074 acts as a pure antagonist with no measurable agonist activity [2]. Furthermore, while fulvestrant also degrades ERα, it exhibits poor oral bioavailability and fails to achieve the same level of tumor regression in tamoxifen-resistant xenografts as OP-1074 [3]. Substituting with an inactive isomer like (R)-OP-1074, which lacks the crucial (3S)-methyl stereochemistry required for H12 disruption [2], would completely abrogate the compound's unique antiestrogenic and ER-degrading properties.

OP-1074: Quantifiable Differentiation Against Key Comparators


Superior Tumor Regression in a Tamoxifen-Resistant Xenograft Model vs. Fulvestrant

In a head-to-head in vivo study, OP-1074 demonstrated significantly greater tumor shrinkage than fulvestrant in a tamoxifen-resistant MCF7/HER2/neu xenograft model. Twice-daily oral OP-1074 at 100 mg/kg shrank all 10 tumors by >50%, with 9/10 tumors shrinking >80%. In comparison, daily subcutaneous fulvestrant at 100 mg/kg shrank only 5/10 tumors by >50%, with just 1/10 tumors shrinking >80%. The difference was statistically significant (p < 0.05) [1].

Tamoxifen-resistant breast cancer Xenograft model In vivo efficacy

Higher Potency in Inhibiting ERα-Mediated Transcription vs. Fulvestrant

OP-1074 demonstrates superior potency in inhibiting E2-stimulated alkaline phosphatase (AP) activity in Ishikawa endometrial cancer cells. The IC50 for OP-1074 was 20 nM, compared to 3 nM for the clinically approved SERD fulvestrant, indicating a 6.7-fold higher potency for fulvestrant in this specific cell-based assay. However, this contrasts with the superior in vivo efficacy of OP-1074, suggesting that factors beyond simple transcriptional inhibition, such as receptor degradation and H12 dynamics, are critical for anti-tumor activity [1].

ERα transcription Antiestrogen potency In vitro pharmacology

Pure Antagonism and Lack of Agonist Activity in Uterotrophic Assay vs. Tamoxifen

Unlike the SERM tamoxifen, OP-1074 exhibits pure antiestrogenic activity with no intrinsic agonist effects in the uterus. In a uterotrophic assay using ovariectomized mice, OP-1074 showed only 10% ± 4.4% induction of alkaline phosphatase (AP) activity relative to E2, compared to 73% ± 10% for endoxifen (an active metabolite of tamoxifen) [1]. This near-complete lack of agonist activity confirms its classification as a pure antagonist.

Pure antiestrogen Uterotrophic assay Selective estrogen receptor modulator (SERM)

Superior ERα Binding Affinity vs. Fulvestrant

OP-1074 exhibits higher affinity for the ERα ligand-binding domain than the clinically approved SERD fulvestrant. In a radioligand-binding assay using [3H]-E2, OP-1074 displaced the tracer with an IC50 of 7 nM, compared to 27 nM for fulvestrant [1]. This represents a 3.9-fold higher binding affinity for OP-1074.

ERα binding Radioligand binding assay Target engagement

Unique Stereochemistry Confers Pure Antagonism vs. Inactive Isomer

The pure antiestrogenic activity and SERD function of OP-1074 are strictly dependent on its (3S)-methyl stereochemistry. The enantiomer (R)-OP-1074 is inactive and fails to induce ERα degradation or pure antagonism [1]. Crystal structure analysis reveals that the (3S)-methyl group disrupts the hydrogen bonding network near helix 12 (H12), increasing its conformational dynamics and leading to receptor degradation. In contrast, the (3R)-enantiomer stabilizes H12 in a conformation similar to SERMs [2]. This stereochemical specificity is a key differentiator from other benzopyran SERDs.

Stereochemistry Structure-activity relationship Helix 12 dynamics

OP-1074: Optimal Application Scenarios Based on Quantitative Evidence


Preclinical Evaluation of Next-Generation SERDs in Tamoxifen-Resistant Breast Cancer Models

Procure OP-1074 for in vivo studies in tamoxifen-resistant xenograft models (e.g., MCF7/HER2/neu) where it has demonstrated superior tumor shrinkage compared to fulvestrant (90% vs. 10% of tumors with >80% regression) [1]. Its pure antiestrogenic profile makes it an ideal tool compound for dissecting mechanisms of endocrine resistance [2].

Investigating the Role of Helix 12 Dynamics in ERα Degradation

Utilize OP-1074 as a chemical probe to study the relationship between ligand-induced H12 conformational dynamics and ERα degradation [1]. The availability of a co-crystal structure (PDB ID: 5UFX) enables structure-guided design of novel SERDs [2].

Development of Stereospecific Assays for ERα Antagonism

Employ the active (S)-OP-1074 and its inactive (R)-enantiomer as matched pairs to establish stereospecificity in ERα functional assays [1]. This is crucial for validating target engagement and mechanism of action in high-throughput screening campaigns [2].

Comparative Studies of Pure Antiestrogens vs. SERMs in Uterine Tissue

Include OP-1074 as a pure antagonist control in studies examining the tissue-specific effects of SERMs like tamoxifen [1]. Its minimal agonist activity in the uterus (10% vs. 73% for endoxifen) provides a clean baseline for evaluating the impact of ERα modulation in the endometrium [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for OP-1074

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.